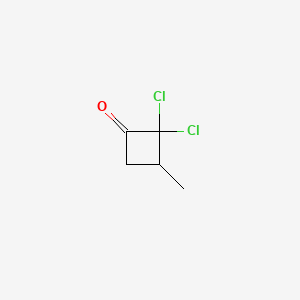

Cyclobutanone, 2,2-dichloro-3-methyl-

Description

Cyclobutanone derivatives are strained carbocyclic compounds with significant synthetic utility due to their ring strain and reactivity . The compound Cyclobutanone, 2,2-dichloro-3-methyl- features a cyclobutanone core substituted with two chlorine atoms at the 2-position and a methyl group at the 3-position. Chlorine substituents enhance electrophilicity, while the methyl group introduces steric effects, influencing both physical properties and reaction pathways .

Properties

Molecular Formula |

C5H6Cl2O |

|---|---|

Molecular Weight |

153.00 g/mol |

IUPAC Name |

2,2-dichloro-3-methylcyclobutan-1-one |

InChI |

InChI=1S/C5H6Cl2O/c1-3-2-4(8)5(3,6)7/h3H,2H2,1H3 |

InChI Key |

QVUWEGPHLLWLSZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(=O)C1(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

[2+2] Cycloaddition of α-Methylstyrene with Trichloroacetyl Chloride Followed by Reduction

One of the most documented and efficient methods involves a [2+2] cycloaddition reaction between α-methylstyrene and trichloroacetyl chloride in the presence of zinc as a reducing agent under inert atmosphere and controlled temperature conditions (15–20 °C). This reaction leads to the formation of 2,2-dichloro-3-methyl-3-phenylcyclobutanone derivatives, which can be further reduced to the corresponding cyclobutanone compounds.

- α-Methylstyrene (5.0 mmol) is dissolved in dry diethyl ether (50 mL).

- Zinc powder (10.0 mmol) is added under inert atmosphere.

- Trichloroacetyl chloride (7.5 mmol) in dry diethyl ether (25 mL) is added carefully while maintaining temperature between 15 and 20 °C.

- The mixture is sonicated for an additional hour after addition.

- The reaction mixture is filtered over celite and washed sequentially with water, saturated aqueous sodium bicarbonate, and brine.

- The organic phase is dried over sodium sulfate and concentrated under reduced pressure.

- Purification by column chromatography (silica gel, 5% ethyl acetate/hexane) yields the 2,2-dichloro-3-methyl-3-phenylcyclobutanone with a high yield (approximately 92%).

- The dichlorocyclobutanone is dissolved in methanol.

- Saturated ammonium chloride is added until saturation.

- Zinc powder is added, and the mixture is stirred at 40 °C for 6 hours.

- After filtration and solvent removal, the product is purified by column chromatography to obtain the cyclobutanone derivative in about 71% yield (65% overall yield for the two steps).

- IR (NaCl): strong carbonyl absorption near 1785 cm⁻¹.

- ^1H NMR (CDCl₃): methyl singlet at δ 1.62 ppm, methylene multiplets around δ 3.07–3.53 ppm.

- ^13C NMR (CDCl₃): carbonyl carbon at δ ~206.6 ppm.

- High-resolution mass spectrometry (HRMS) confirms molecular ion peaks consistent with the expected molecular formula.

This method is well-documented in the literature for synthesizing chlorinated cyclobutanone derivatives with high regio- and stereochemical control.

Oxidation of Cyclobutanol Derivatives Using Alkali or Alkaline Earth Metal Hypochlorites

Another established approach involves the oxidation of cyclobutanol to cyclobutanone derivatives using alkali metal hypochlorites (e.g., sodium hypochlorite) or alkaline earth metal hypochlorites (e.g., calcium hypochlorite) in the presence of organic or inorganic acids as solvents or co-catalysts.

- Cyclobutanol is prepared via ring expansion of cyclopropylcarbinol with concentrated hydrochloric acid.

- The oxidation is performed in aqueous media with sodium, potassium, or calcium hypochlorite solutions.

- Organic acids such as acetic acid or mineral acids like hydrochloric acid are used to optimize the reaction environment.

- The reaction temperature is controlled between -20 °C and +30 °C, with a preferred range of -10 °C to +10 °C.

- This method avoids ring expansion or cleavage side reactions (such as Baeyer-Villiger oxidation to butyrolactone).

- The process can be conducted as a "one-pot" reaction, combining cyclobutanol formation and oxidation without intermediate isolation.

- The product is extracted with methylene chloride, washed with sodium bicarbonate solutions to neutralize acids, and concentrated under reduced pressure.

- The final cyclobutanone is purified by distillation or chromatography.

This environmentally friendly and scalable method yields cyclobutanone compounds with high purity and yield, suitable for industrial applications.

Alternative Synthetic Routes and Modifications

Synthesis via Addition-Intramolecular Substitution: A two-step synthetic approach toward chloromethylcyclobutanone derivatives involves reversible addition of hydrogen cyanide to imines, followed by ring closure. This method is useful for preparing functionalized cyclobutanones for further transformations.

Enzymatic and Peracid Oxidations: Some studies utilize hydrolase-catalyzed peracid lactonization reactions starting from aryl-substituted cyclobutanones, which can be adapted for chlorinated analogs. These methods involve mild conditions and high selectivity but are more specialized.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| [2+2] Cycloaddition + Zn reduction | α-Methylstyrene, Trichloroacetyl chloride | Zn, dry Et₂O, inert atmosphere, 15–20 °C | 65–92 (overall) | High regioselectivity, well-characterized | Requires inert atmosphere, multiple steps |

| Oxidation of Cyclobutanol with Hypochlorite | Cyclobutanol (from cyclopropylcarbinol) | NaOCl/KOCl/Ca(OCl)₂, Acetic acid/HCl, -20 to +30 °C | High (not specified) | Simple, scalable, environmentally friendly | Requires careful temperature control |

| Addition-Intramolecular Substitution | Imines, HCN | Mild conditions, ring closure | Moderate (50–74) | Useful for functionalized derivatives | Specialized reagents, moderate yield |

| Enzymatic Peracid Lactonization | 3-Arylcyclobutanones | MCPBA, hydrolases | 44–99 | Mild, selective | Limited to lactonization derivatives |

In-Depth Research Findings and Notes

The oxidation of cyclobutanol to cyclobutanone using hypochlorite avoids side reactions such as Baeyer-Villiger oxidation, which would otherwise open the ring to form lactones, preserving the cyclobutanone core.

The [2+2] cycloaddition method with trichloroacetyl chloride is highly efficient for introducing the dichloro substitution pattern at the 2-position of the cyclobutanone ring, with zinc serving both as a catalyst and reductant to facilitate ring closure and chlorination.

Temperature control is critical in all methods to avoid decomposition or side reactions, especially in the oxidation and cycloaddition steps.

Purification typically involves standard chromatographic techniques using silica gel and solvent mixtures such as ethyl acetate/hexane, with subsequent drying and concentration under reduced pressure.

Spectroscopic characterization (IR, NMR, HRMS) confirms the structure and purity of the products, with characteristic carbonyl stretches and chemical shifts consistent with chlorinated cyclobutanone derivatives.

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-3-methylcyclobutan-1-one undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of 3-methylcyclobutanone.

Reduction Reactions: The compound can be reduced to 3-methylcyclobutanol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: Oxidation of 2,2-Dichloro-3-methylcyclobutan-1-one can yield 3-methylcyclobutanone.

Common Reagents and Conditions

Substitution: Hydroxide ions in aqueous solution.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in acidic or basic medium.

Major Products

Substitution: 3-Methylcyclobutanone.

Reduction: 3-Methylcyclobutanol.

Oxidation: 3-Methylcyclobutanone.

Scientific Research Applications

Organic Synthesis

Cyclobutanone derivatives have been utilized in organic synthesis due to their unique structural properties. The compound can serve as an intermediate in the synthesis of more complex molecules.

1.1. Synthesis of Anticancer Agents

One notable application is in the synthesis of synthetic nucleosides, which have shown promising anticancer activity. The compound can be transformed into various derivatives that exhibit biological activity, making it a valuable precursor in medicinal chemistry .

1.2. Ring Expansion Reactions

Cyclobutanones can undergo ring expansion reactions to form larger cyclic structures. For example, cyclobutanone derivatives have been successfully converted into cyclopentenones through acid-mediated reactions, which are important intermediates for the synthesis of natural products and pharmaceuticals .

Medicinal Chemistry

Cyclobutanone, 2,2-dichloro-3-methyl- has been investigated for its potential therapeutic properties.

2.1. Antimicrobial Activity

Research indicates that cyclobutanone derivatives possess antimicrobial properties. For instance, modifications of the cyclobutanone structure can enhance its efficacy against specific bacterial strains .

2.2. Insecticidal Applications

The compound has also been explored as a precursor for insecticidal agents. Cyclobutanones can be converted into halogenated derivatives that exhibit insecticidal activity, thereby contributing to agricultural chemistry .

3.1. Synthesis and Characterization

A study demonstrated the synthesis of 2,2-dichloro-3-methyl-3-phenylcyclobutanone through a [2+2] cycloaddition reaction involving dichloroketene and a styrene derivative . The reaction conditions were optimized to achieve high yields (up to 92%), showcasing the compound's utility in synthetic strategies.

3.2. Biological Evaluation

In another case study, derivatives of cyclobutanone were evaluated for their anticancer properties using various cell lines. The results indicated that certain modifications could significantly enhance cytotoxicity against cancer cells .

Mechanism of Action

The mechanism of action of 2,2-Dichloro-3-methylcyclobutan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

α-Functionalization

Cyclobutanones undergo α-heteroatom functionalization, as demonstrated by Toma et al., where cyclobutanone reacts with diethyl azodicarboxylate in ionic liquids to yield α-N-functionalized products . For 2,2-dichloro-3-methylcyclobutanone, chlorine substituents likely enhance the electrophilicity of the carbonyl carbon, facilitating nucleophilic attacks. However, steric hindrance from the 3-methyl group may reduce yields compared to less hindered analogs like 2,2-dichloro-3-methoxycyclobutanone .

Enantioselective Reactions

The Mannich reaction of cyclobutanone with glycolates, catalyzed by supported (S)-proline, produces α-aminoacylcyclobutanones with high diastereoselectivity .

Excited-State Dynamics

Cyclobutanone derivatives exhibit faster excited-state decay compared to cyclopentanone. For example, the (n,3s) state of cyclobutanone decays with a time constant of 2.05 ps, while cyclopentanone requires 22.2 ps . Chlorine substituents may further modulate these dynamics by altering electron density and vibronic coupling .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 2,2-dichloro-3-methylcyclobutanone, and how do reaction conditions influence yields?

- Methodology : The compound can be synthesized via [2 + 2] cycloaddition reactions or halogenation of pre-functionalized cyclobutanones. For example, dichlorination of 3-methylcyclobutanone using reagents like PCl₅ or SOCl₂ under controlled anhydrous conditions (0–10°C) yields the target compound. Solvent choice (e.g., dichloromethane vs. THF) and stoichiometric ratios of chlorinating agents significantly affect yields, with excess reagents leading to over-halogenation byproducts .

- Key Data : NMR (¹H and ¹³C) and GC-MS are critical for verifying purity (>97% by GC) and structural integrity .

Q. How is the planar or puckered conformation of the cyclobutanone ring determined experimentally?

- Methodology : Nuclear magnetic resonance (NMR) analysis at varying temperatures (e.g., -80°C to +140°C) and computational modeling (DFT) are used. For 2,2-dichloro-3-methylcyclobutanone, vicinal coupling constants (J values) from ¹H NMR at 56.4 MHz provide evidence for a planar ring structure, as rapid interconversion between puckered conformers would average coupling constants .

- Contradiction Resolution : Early studies assumed an A₂B₄ spin system for cyclobutanone derivatives, but planar models (AA'BB'B''B''' systems) better align with observed spectra .

Q. What analytical techniques are recommended for characterizing substituent effects on cyclobutanone stability?

- Methodology : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) assess thermal stability. For 2,2-dichloro-3-methylcyclobutanone, DSC reveals decomposition onset at ~150°C, influenced by electron-withdrawing Cl groups destabilizing the carbonyl moiety. IR spectroscopy (C=O stretch at ~1,750 cm⁻¹) and X-ray crystallography (where applicable) provide structural corroboration .

Advanced Research Questions

Q. How do electronic effects of 2,2-dichloro and 3-methyl substituents influence the Norrish Type-I photolysis of cyclobutanone?

- Methodology : Femtosecond time-resolved mass spectrometry (TR-MS) and ultrafast UV-Vis spectroscopy track photodissociation dynamics. The Cl substituents increase spin-orbit coupling, accelerating intersystem crossing to the triplet state and shortening the S₁ state lifetime (e.g., 0.95 ps vs. 6.32 ps for unsubstituted cyclobutanone) .

- Data Interpretation : Biexponential decay models distinguish between direct dissociation and vibrational energy redistribution pathways .

Q. What computational strategies resolve contradictions in regioselectivity during nickel-catalyzed [4 + 2] cycloadditions of 2,2-dichloro-3-methylcyclobutanone?

- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) map transition states and ligand effects. For Ni-catalyzed reactions, phosphine ligands (e.g., PPh₃) stabilize syn-addition pathways, while N-heterocyclic carbenes (NHCs) favor anti-selectivity. Solvent polarity (e.g., toluene vs. DMF) further modulates activation barriers .

- Case Study : Endo vs. exo methyl group placement in cycloadducts is predicted using natural bond orbital (NBO) analysis to evaluate steric and electronic contributions .

Q. How do isotopic substitutions (e.g., ³⁷Cl, D-labeling) clarify vibrational energy redistribution in 2,2-dichloro-3-methylcyclobutanone?

- Methodology : Isotopic labeling combined with time-resolved photoelectron spectroscopy (TR-PES) quantifies mode-specific energy flow. For 3,3-D₂ isotopomers, deuteration slows C-Cl bond cleavage by ~30%, indicating H/D isotope effects on non-radiative decay .

- Advanced Analysis : Normal mode decomposition identifies ring-puckering and C-Cl stretching modes as primary energy dissipation channels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.